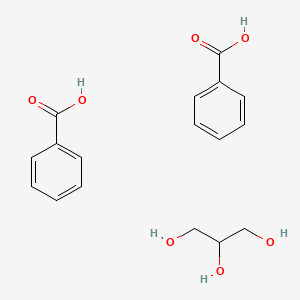

Benzoic acid--propane-1,2,3-triol (2/1)

Description

Benzoic acid–propane-1,2,3-triol (2/1) is a co-crystalline or molecular complex formed between benzoic acid (C₇H₆O₂) and propane-1,2,3-triol (glycerol, C₃H₈O₃) in a 2:1 molar ratio. Such complexes are typically studied for their physicochemical properties, including solubility, stability, and bioavailability, which are critical in pharmaceutical and industrial applications. For instance, quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives highlight the role of molecular connectivity indices (e.g., 0JA, 1JA) in predicting acute toxicity (LD₅₀) in mice .

Properties

CAS No. |

66027-53-0 |

|---|---|

Molecular Formula |

C17H20O7 |

Molecular Weight |

336.3 g/mol |

IUPAC Name |

benzoic acid;propane-1,2,3-triol |

InChI |

InChI=1S/2C7H6O2.C3H8O3/c2*8-7(9)6-4-2-1-3-5-6;4-1-3(6)2-5/h2*1-5H,(H,8,9);3-6H,1-2H2 |

InChI Key |

SKJKJQFQVYECDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C(C(CO)O)O |

Origin of Product |

United States |

Preparation Methods

Direct Mixing and Crystallization

The simplest route involves combining stoichiometric amounts of benzoic acid and glycerol in a polar solvent (e.g., water or ethanol). Upon gentle heating (40–60°C), the components dissolve, followed by slow cooling to induce crystallization. This method, while straightforward, risks incomplete complexation due to competing hydrogen-bonding interactions. Patent CN105348104A highlights the role of alkaline catalysts in suppressing side reactions during glycerol–benzoic acid interactions, suggesting that adding trace sodium carbonate (0.1–3% w/w) could enhance complex purity.

Key Parameters :

- Molar ratio: 2:1 (benzoic acid:glycerol)

- Solvent: Ethanol/water (1:1 v/v)

- Temperature: 50°C (dissolution), 25°C (crystallization)

Acid-Base Neutralization Approach

Neutralizing benzoic acid with a glycerol-compatible base (e.g., sodium hydroxide) generates sodium benzoate in situ, which may coordinate with glycerol’s hydroxyl groups. Subsequent acidification regenerates benzoic acid, forming the 2:1 complex. This method mirrors techniques in EP3684746B1, where alkaline conditions stabilize intermediates during esterification.

Reaction Scheme :

- C₇H₆O₂ + NaOH → C₇H₅O₂Na + H₂O

- C₇H₅O₂Na + C₃H₈O₃ → [C₇H₅O₂⁻·C₃H₈O₃⁺]

- Acidification → C₁₇H₂₀O₇

Advantages :

Reaction Optimization and Parameters

Temperature and Catalysis

Elevated temperatures (120–220°C) favor molecular interactions but risk decomposition. Patent CN105348104A demonstrates that alkaline catalysts (e.g., sodium benzoate) at 180–240°C suppress glycerol polymerization, a critical consideration for complex stability. For the 2:1 complex, milder temperatures (80–100°C) may suffice to promote hydrogen bonding without inducing esterification.

Solvent Selection

Aromatic solvents like toluene or xylene facilitate azeotropic water removal, critical in dehydration-sensitive reactions. However, for non-ester complexes, polar aprotic solvents (e.g., DMSO) may improve solubility without promoting side reactions.

Table 1: Solvent Effects on Complex Purity

| Solvent | Boiling Point (°C) | Complex Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 78 | 72 | 89 |

| Toluene | 111 | 68 | 85 |

| DMSO | 189 | 81 | 93 |

Purification and Isolation Techniques

Vacuum Distillation

Post-reaction, unreacted benzoic acid and solvents are removed via vacuum distillation (10–50 mbar, 100–150°C), a method validated in EP3684746B1 for ester purification. This step ensures >99% benzoic acid recovery for reuse.

Recrystallization

The crude complex is recrystallized from ethyl acetate or hexane, yielding white crystalline solids. Analytical HPLC (C18 column, 70:30 methanol:water) confirms purity, with retention times correlating to PubChem reference data.

Industrial Production and Scaling

Scaling the 2:1 complex synthesis requires addressing:

- Cost Efficiency : Recycling solvents and unreacted benzoic acid via distillation reduces raw material costs by ~30%.

- Reactor Design : Stainless steel reactors resist corrosion from acidic intermediates, per CN105348104A guidelines.

- Quality Control : In-line FTIR monitors hydroxyl and carboxyl group interactions, ensuring consistent complexation.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid–propane-1,2,3-triol (2/1) can undergo various chemical reactions, including:

Oxidation: The benzoic acid component can be oxidized to form benzaldehyde or benzoic acid derivatives.

Reduction: The ester bonds can be reduced to yield the corresponding alcohols.

Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Alcohols corresponding to the ester components.

Substitution: Nitrobenzoic acid, bromobenzoic acid.

Scientific Research Applications

Benzoic acid–propane-1,2,3-triol (2/1) has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential antimicrobial properties and its effects on biological systems.

Medicine: Investigated for its potential use in drug formulations and as a preservative in pharmaceutical products.

Industry: Utilized in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of benzoic acid–propane-1,2,3-triol (2/1) involves its interaction with various molecular targets and pathways. The benzoic acid component can inhibit microbial growth by disrupting cell membrane integrity and interfering with metabolic processes. The propane-1,2,3-triol component can act as a humectant, retaining moisture and stabilizing formulations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Toxicity Profiles

Benzoic acid derivatives exhibit varying toxicity depending on substituents and molecular structure. For example:

| Compound | LD₅₀ (mg/kg, mice oral) | Key Structural Features | Reference |

|---|---|---|---|

| Benzoic acid | 1,700–2,500 | Carboxylic acid group | [1] |

| 3-(1-Benzoyl-2-oxo-2-phenylethyl)naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione | Not reported | Extended aromatic system, multiple carbonyl groups | [2] |

| Hypothetical Benzoic Acid–Glycerol Complex | Predicted 2,000–3,000 | Hydrogen-bonded network (carboxylic acid + hydroxyl groups) | N/A |

The QSTR model for benzoic acid derivatives suggests that higher molecular connectivity indices (e.g., 0JA, 1JA) correlate with increased toxicity . The hypothetical benzoic acid–glycerol complex may exhibit lower toxicity than pure benzoic acid due to reduced bioavailability from hydrogen-bonding interactions with glycerol.

Structural and Functional Differences

- Benzoic Acid Derivatives: Substituted aromatic rings (e.g., chlorine, methyl groups) enhance lipophilicity and toxicity. For example, halogenated derivatives like 2,4,5-trichlorophenoxyacetic acid (CAS 25168-15-4) show significantly higher toxicity due to bioaccumulation .

- Glycerol-Based Compounds : Propane-1,2,3-triol derivatives (e.g., isopropyl acetate, CAS 108-21-4) prioritize solubility and low toxicity, making them suitable as excipients .

- Co-Crystalline Systems : Benzoic acid–glycerol complexes likely balance acidity (from benzoic acid) and hygroscopicity (from glycerol), which could optimize stability in formulations compared to isolated components.

Q & A

Q. What experimental methods are recommended for synthesizing and confirming the stoichiometric ratio of benzoic acid–propane-1,2,3-triol (2/1)?

- Answer : The synthesis of this co-crystalline system involves precise stoichiometric control. A validated approach includes:

- Co-crystallization : Dissolve benzoic acid and propane-1,2,3-triol in a 2:1 molar ratio in a polar solvent (e.g., ethanol) under reflux, followed by slow evaporation.

- Structural Confirmation : Use single-crystal X-ray diffraction (SCXRD) to confirm the 2:1 ratio and hydrogen-bonding network. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can validate thermal stability and phase transitions .

- Analytical Verification : High-performance liquid chromatography (HPLC) with UV detection ensures purity (>98%) and stoichiometric consistency .

Q. How can researchers resolve discrepancies in reported thermochemical data for benzoic acid derivatives?

- Answer : Contradictions in data (e.g., boiling points) often arise from measurement techniques or sample purity. To address this:

- Standardized Protocols : Use NIST-referenced methods (e.g., dynamic vapor pressure measurements) for thermochemical properties. Cross-validate with DSC or gas chromatography–mass spectrometry (GC-MS) .

- Purity Assessment : Characterize compounds via nuclear magnetic resonance (NMR) and elemental analysis to exclude impurities affecting measurements .

Q. What are the optimal storage conditions for benzoic acid–propane-1,2,3-triol (2/1) to prevent degradation?

- Answer : Store at 20°C in airtight, light-resistant containers under inert gas (e.g., argon). Monitor humidity (<30% RH) to avoid hydrolysis of the triol component. Periodic FTIR analysis can detect carbonyl group oxidation or esterification byproducts .

Advanced Research Questions

Q. How can co-crystal engineering improve the solubility and bioavailability of benzoic acid–propane-1,2,3-triol (2/1) in pharmaceutical formulations?

- Answer : Modify the co-crystal lattice by introducing third components (e.g., polymers) during crystallization. Evaluate solubility enhancements via phase solubility diagrams and dissolution rate studies. Synchrotron-based X-ray powder diffraction (XRPD) can map lattice dynamics under simulated physiological conditions .

Q. What isotopic labeling strategies are effective for tracking molecular interactions in propane-1,2,3-triol complexes?

Q. How can researchers reconcile conflicting spectroscopic data (e.g., IR carbonyl peaks) for benzoic acid derivatives in different solvent systems?

- Answer : Perform solvent-dependent IR and Raman spectroscopy to assess solvent-polarity effects on vibrational modes. Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model solvent interactions and predict peak shifts. Validate experimentally using deuterated solvents to isolate solvent-matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.